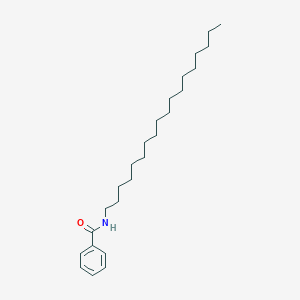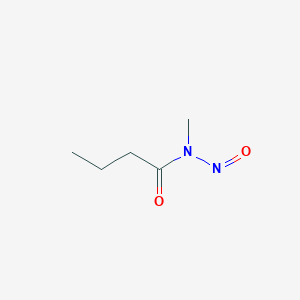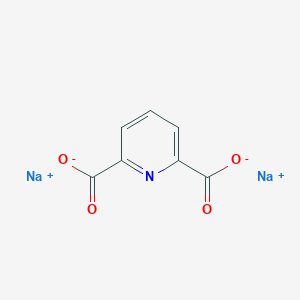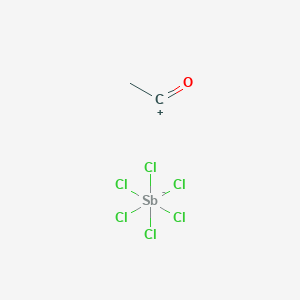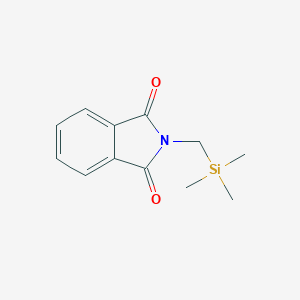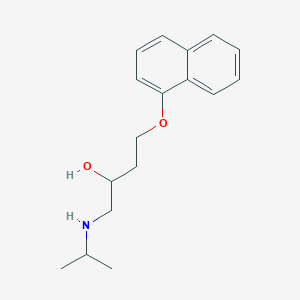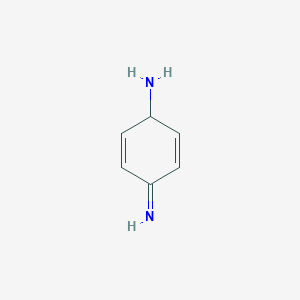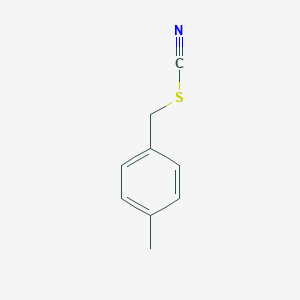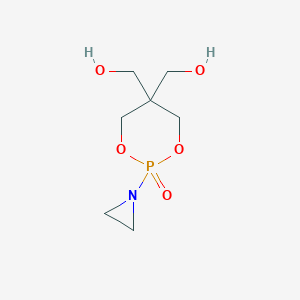
1-Aziridinyl phosphonic acid cyclic diester with pentaerithritol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aziridinyl phosphonic acid cyclic diester with pentaerithritol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as AZP and is a cyclic diester of pentaerithritol with 1-aziridinyl phosphonic acid. It has been found to have a wide range of applications in the field of chemistry, biology, and medicine.
Mechanism Of Action
The mechanism of action of AZP involves the inhibition of DNA synthesis in cancer cells. It works by forming a covalent bond with the DNA molecule, which prevents the replication of cancer cells. Moreover, AZP has been found to have an inhibitory effect on the activity of viral enzymes, which prevents the replication of viruses.
Biochemical And Physiological Effects
AZP has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of cancer cell growth and has been used in the treatment of various types of cancer. Moreover, AZP has been found to have an inhibitory effect on the activity of viral enzymes, which prevents the replication of viruses.
Advantages And Limitations For Lab Experiments
AZP has several advantages for lab experiments, including its high potency and selectivity. Moreover, it has been found to be effective against a wide range of cancer cell lines and viral infections. However, the limitations of AZP include its high toxicity and potential side effects.
Future Directions
There are several future directions for the research on AZP. One of the areas of future research is the development of more potent and selective analogs of AZP. Moreover, the use of AZP in combination with other anticancer agents could lead to more effective cancer treatments. Additionally, the development of AZP-based antiviral drugs could lead to the development of more effective treatments for viral infections. Finally, the use of AZP in other fields of scientific research, such as materials science and nanotechnology, could lead to the development of new materials and technologies.
Synthesis Methods
The synthesis of AZP involves the reaction of pentaerithritol with 1-aziridinyl phosphonic acid. The reaction is carried out under controlled conditions of temperature and pressure to obtain the desired product. The synthesis of AZP is a complex process and requires skilled professionals to carry out the reaction.
Scientific Research Applications
AZP has been extensively studied for its potential applications in various fields of scientific research. It has been found to have excellent anticancer properties and has been used in the treatment of various types of cancer. Moreover, AZP has been found to be an effective agent in the treatment of viral infections and has been used in the development of antiviral drugs.
properties
CAS RN |
18722-72-0 |
|---|---|
Product Name |
1-Aziridinyl phosphonic acid cyclic diester with pentaerithritol |
Molecular Formula |
C7H14NO5P |
Molecular Weight |
223.16 g/mol |
IUPAC Name |
[2-(aziridin-1-yl)-5-(hydroxymethyl)-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl]methanol |
InChI |
InChI=1S/C7H14NO5P/c9-3-7(4-10)5-12-14(11,13-6-7)8-1-2-8/h9-10H,1-6H2 |
InChI Key |
FIPLNYYBMYRKGS-UHFFFAOYSA-N |
SMILES |
C1CN1P2(=O)OCC(CO2)(CO)CO |
Canonical SMILES |
C1CN1P2(=O)OCC(CO2)(CO)CO |
Other CAS RN |
18722-72-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






